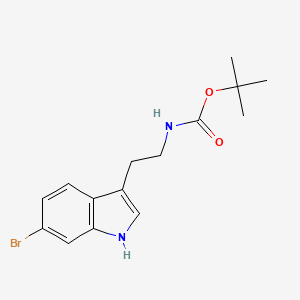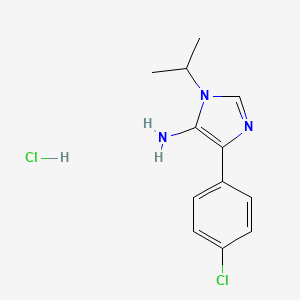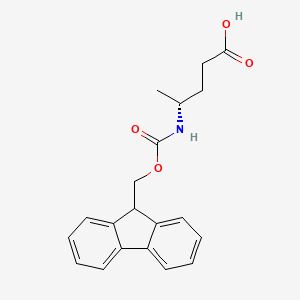
N-Boc-6-bromo-1H-indole-3-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-6-bromo-1H-indole-3-ethanamine (CAS# 209168-88-7) is a useful research chemical . It has a molecular weight of 339.23 and a molecular formula of C15H19BrN2O2 . The IUPAC name for this compound is tert-butyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate .
Molecular Structure Analysis
The compound has a complex structure with a covalently-bonded unit count of 1 . It has a heavy atom count of 20 . The compound is canonicalized . The exact mass of the compound is 338.06299 .Physical And Chemical Properties Analysis
The compound has a LogP value of 4.38850, indicating its lipophilicity . It has a topological polar surface area of 54.1 . The compound has a rotatable bond count of 5 .Scientific Research Applications
Synthesis of Indole Derivatives
“N-Boc-6-bromo-1H-indole-3-ethanamine” is used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for their application as biologically active compounds .
Treatment of Cancer Cells
Indole derivatives, such as “N-Boc-6-bromo-1H-indole-3-ethanamine”, have been used in the treatment of cancer cells . For example, Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer .
Treatment of Microbes
Indole derivatives have also been used in the treatment of microbes . Their biologically vital properties make them effective in combating various microbial infections .
Treatment of Disorders in the Human Body
Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes high blood pressure and mental disorders .
Suzuki-Miyaura Cross-Coupling Reactions
“N-Boc-6-bromo-1H-indole-3-ethanamine” is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Synthesis of Hydroxyquinones
This compound is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are a type of phenolic compound with various applications in the pharmaceutical industry .
Safety and Hazards
Mechanism of Action
Target of Action
N-Boc-6-bromo-1H-indole-3-ethanamine, also known as MFCD14635678, is a complex compoundIndole derivatives, which this compound is a part of, are known to be versatile building blocks in the synthesis of diverse heterocyclic frameworks . These frameworks are often biologically relevant and can interact with various targets.
Mode of Action
It’s known that indole derivatives can undergo cycloaddition reactions, which are completely atom-economical and are considered as green reactions . These reactions play a pivotal role in the construction of complex and biologically relevant heterocyclic compounds .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body . Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.
Result of Action
Given the diverse biological activities of indole derivatives , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
tert-butyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXCKDDRSRRFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)
![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)
![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)
![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799364.png)
![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2799366.png)
